molecular formula C7H8IN3 B8393192 4-(Azetidin-1-yl)-5-iodopyrimidine

4-(Azetidin-1-yl)-5-iodopyrimidine

Número de catálogo: B8393192
Peso molecular: 261.06 g/mol
Clave InChI: GFNJNOTWDQHPQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Azetidin-1-yl)-5-iodopyrimidine is a pyrimidine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position and an iodine atom at the 5-position. The compound’s structure combines the electronic and steric effects of the strained azetidine ring with the heavy halogen iodine, which is notable for its role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Propiedades

Fórmula molecular

C7H8IN3

Peso molecular

261.06 g/mol

Nombre IUPAC

4-(azetidin-1-yl)-5-iodopyrimidine

InChI

InChI=1S/C7H8IN3/c8-6-4-9-5-10-7(6)11-2-1-3-11/h4-5H,1-3H2

Clave InChI

GFNJNOTWDQHPQT-UHFFFAOYSA-N

SMILES canónico

C1CN(C1)C2=NC=NC=C2I

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Substituents

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Compound)
  • Structural Differences :
    • The patent compound features a morpholine ring and a tetrahydropyrazolo-pyridine moiety linked via an azetidine group, whereas 4-(Azetidin-1-yl)-5-iodopyrimidine has a simpler pyrimidine core .
    • The iodine substituent in the target compound is replaced by a carbonitrile group in the patent compound.
  • Functional Implications :
    • The patent compound acts as a TLR7-9 antagonist, with demonstrated efficacy in treating systemic lupus erythematosus (SLE) .
    • The iodine in 4-(Azetidin-1-yl)-5-iodopyrimidine enhances its utility in further derivatization, whereas the carbonitrile group in the patent compound contributes to binding affinity via hydrogen bonding.
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
  • Structural Differences: This compound incorporates a pyrrolo[2,3-d]pyrimidine core with an aminomethyl group at position 5, contrasting with the azetidine and iodine substituents in the target compound .
  • Functional Implications: The aminomethyl group enhances solubility and interaction with nucleotide-binding proteins, making it a candidate for antiviral applications . The iodine in 4-(Azetidin-1-yl)-5-iodopyrimidine offers distinct reactivity for halogen-bonding or radiolabeling, which is absent in this analogue.

Halogenated Pyrimidine Derivatives

5-Iodo-2'-deoxyuridine (IdUrd)
  • Structural Differences :
    • IdUrd is a nucleoside analogue with iodine at the 5-position of uracil, lacking the azetidine group present in the target compound.
  • Functional Implications: IdUrd is a radiosensitizer and antiviral agent, leveraging iodine’s ability to disrupt DNA replication .

Azetidine-Containing Heterocycles

Azetidine-based TLR Antagonists
  • Structural Differences: Many azetidine-containing TLR antagonists (e.g., the patent compound in ) integrate larger heterocyclic systems (e.g., quinolines, morpholines) compared to the minimalist pyrimidine-azetidine scaffold.
  • Functional Implications :
    • Larger systems enhance binding to protein pockets (e.g., TLR7-9), while the smaller size of 4-(Azetidin-1-yl)-5-iodopyrimidine may favor penetration into CNS targets or kinase active sites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.